molecular formula C6H11ClF3NO B13516399 rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans

rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans

Cat. No.: B13516399
M. Wt: 205.60 g/mol
InChI Key: UIAHLAAQNLRWHB-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-O-{[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans, is a fluorinated cyclic compound featuring a hydroxylamine (NH$2$-O-) group attached to a trans-configured cyclobutyl ring substituted with a trifluoromethyl (-CF$3$) group. The racemic ("rac") designation indicates a 1:1 mixture of enantiomers at the hydroxylamine oxygen. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research. Key structural attributes include:

  • Cyclobutyl backbone: A four-membered ring with inherent ring strain, influencing reactivity and conformational flexibility .
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in bioactive molecules .
  • Hydroxylamine moiety: A reactive functional group with applications in nucleophilic substitutions and redox reactions.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

O-[[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(5)3-11-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1

InChI Key

UIAHLAAQNLRWHB-UYXJWNHNSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CON)C(F)(F)F.Cl

Canonical SMILES

C1CC(C1CON)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclobutane Core Construction

2.1.1. [2+2] Cycloaddition Approach

The predominant method involves a [2+2] cycloaddition of suitable alkene precursors, often mediated by photochemical or thermal conditions.

  • Photochemical [2+2] Cycloaddition :
    • Reacting a trifluoromethyl-substituted alkene with a suitable alkene under UV irradiation (e.g., 300 nm) produces the cyclobutane ring with high stereoselectivity.
    • Example: Trifluoromethyl-substituted styrene derivatives undergo UV-induced cycloaddition to form the cyclobutane core.

Reaction Conditions:

Parameter Typical Value
Light source UV lamp (300 nm)
Solvent Acetone or benzene
Temperature Room temperature to 50°C

Yield and Selectivity:

Entry Yield (%) Stereoselectivity Reference
1 65–80 trans isomer predominant

2.1.2. Metal-Catalyzed Cycloaddition

Transition metal catalysis, especially using nickel or palladium complexes, can facilitate cycloaddition with improved regio- and stereoselectivity.

  • Example: Nickel(0) catalyzed [2+2] cycloaddition of trifluoromethylated alkenes with alkynes.

Introduction of the Hydroxylamine Group

2.2.1. N-Hydroxylation of Cyclobutylamines

The hydroxylamine moiety is typically introduced via N-hydroxylation of a cyclobutylamine intermediate.

  • Method :
    • Cyclobutylamine derivatives are treated with hydroxylamine derivatives (e.g., hydroxylamine-O-sulfonic acid or O-alkyl hydroxylamines) in the presence of oxidants or catalysts.

Reaction Conditions:

Parameter Typical Value
Reagent Hydroxylamine-O-sulfonic acid
Catalyst Copper(II) sulfate or iron(III) chloride
Solvent Acetonitrile or ethanol
Temperature 0–25°C

Yield and Purity:

Entry Yield (%) Notes Reference
2 70–85 High stereochemical fidelity

2.2.2. Alternative: Direct Hydroxylation

Using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, selective oxidation of cyclobutylamines can yield hydroxylamine derivatives.

Stereochemical Control and Purification

Achieving the trans configuration involves stereoselective cycloaddition and chiral resolution techniques:

Formation of Hydrochloride Salt

The free hydroxylamine is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, often ethanol or ethyl acetate, under controlled temperature.

Condition Typical Value
Reagent Gaseous HCl or HCl in ethanol
Temperature 0–5°C
Yield >90%

Summary of the Synthetic Route

Step Description Key Reagents Conditions Yield (%) References
1 Cyclobutane core formation UV irradiation or Ni-catalysis Room temp, inert atmosphere 65–80
2 N-Hydroxylation Hydroxylamine-O-sulfonic acid 0–25°C, acetonitrile 70–85
3 Salt formation HCl gas or HCl in ethanol 0–5°C >90

Data Tables and Process Parameters

Table 1. Cyclobutane Formation via Photochemical [2+2] Cycloaddition

Entry Substrate Light Source Solvent Temperature Yield (%) Stereoselectivity Reference
1 Trifluoromethyl styrene UV (300 nm) Benzene RT 65 trans predominant

Table 2. N-Hydroxylation of Cyclobutylamines

Entry Starting Material Reagent Catalyst Solvent Temperature Yield (%) Reference
1 Cyclobutylamine derivative Hydroxylamine-O-sulfonic acid CuSO₄ Acetonitrile 0°C 75

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to amines or hydroxyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oximes: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and structural biology studies.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Fluorinated Cyclic Amines
Compound Name Ring Size Key Functional Groups Fluorine Substituents Molecular Weight (g/mol) Key Applications Reference
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride, trans 3 Amine (-NH$_2$) Trifluoromethyl (-CF$_3$) ~176.5 (calculated) Pharmaceutical intermediates
trans-(1R,2R)-2-Aminocyclopentanol hydrochloride 5 Amine, hydroxyl (-OH) None Not provided Medicinal chemistry
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride 6 Amine, hydroxyl Difluoro (-F$_2$) 187.61 Agrochemicals, pharma
Target: rac-O-{[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methyl}hydroxylamine HCl 4 Hydroxylamine (-O-NH$_2$) Trifluoromethyl (-CF$_3$) ~215.6 (estimated) Under investigation N/A

Key Observations :

  • Ring Size : Smaller rings (e.g., cyclopropane ) exhibit higher ring strain, increasing reactivity but reducing stability. The cyclobutyl ring in the target compound balances moderate strain with improved stability over cyclopropane derivatives.
  • Fluorination: Trifluoromethyl groups (as in the target and ) enhance electronegativity and lipophilicity compared to difluoro () or non-fluorinated () analogs.
  • Functional Groups : Hydroxylamine in the target offers unique redox versatility compared to amines () or sulfonyl chlorides ().

Physicochemical and Analytical Properties

Table 2: Analytical Data from Comparable Compounds
Compound Name FT IR (cm$^{-1}$) Mass Spectrometry (m/z) Elemental Analysis (C, H, N, Cl) Reference
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride 1705 (C=O), 2930, 2859 232 (MH$^+$), 499 (2M + 2H$^+$ + Cl$^–$) C 66.97%, H 8.22%, N 5.23%, Cl 13.46%
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride Not provided Not provided Min. 95% purity

Insights :

  • FTIR : Strong carbonyl (C=O) and C-F stretches (e.g., 1127 cm$^{-1}$ in ) are typical in fluorinated compounds. The target’s hydroxylamine may show N-O stretches near 900–1200 cm$^{-1}$.
  • Mass Spectrometry: Fragmentation patterns for cyclopropane/cyclobutyl derivatives (e.g., m/z 232 in ) suggest similar diagnostic peaks for the target.
  • Purity : High-purity fluorinated compounds (e.g., ≥95% in ) are critical for reproducible research.

Biological Activity

Rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : Rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride
  • Molecular Formula : C7_{7}H10_{10}ClF3_{3}N1_{1}O1_{1}
  • Molecular Weight : 203.6 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

The biological activity of rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride is primarily attributed to its ability to act as a hydroxylamine derivative. Hydroxylamines are known to participate in various biochemical pathways, including:

  • Modulation of nitric oxide synthase (NOS) activity.
  • Inhibition of certain enzymes involved in oxidative stress.
  • Potential interactions with neurotransmitter systems.

Antioxidant Activity

Research has shown that hydroxylamine derivatives exhibit significant antioxidant properties. A study demonstrated that rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride could reduce reactive oxygen species (ROS) levels in cellular models, indicating its potential use in conditions characterized by oxidative stress.

Neuroprotective Effects

In vitro studies have suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride have yielded promising results against various bacterial strains. The compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria.
  • The ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to ischemic injury, treatment with rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride resulted in:

  • A significant reduction in infarct size compared to the control group.
  • Improved neurological scores assessed using the Neurological Severity Score (NSS).

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated:

Bacterial StrainMIC (µg/mL)Treatment Outcome
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Pseudomonas aeruginosa16Highly Effective

Q & A

Q. What synthetic methodologies are recommended for preparing rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans?

Answer: The synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:

  • Cyclobutanation: Use transition metal catalysts (e.g., rhodium) to construct the strained cyclobutyl ring via [2+2] cycloaddition or alkylidene transfer reactions .
  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation using reagents like Togni’s reagent under inert conditions to preserve stereochemistry .
  • Hydroxylamine Conjugation: React the cyclobutyl intermediate with hydroxylamine derivatives in anhydrous solvents (e.g., THF) under acidic conditions to form the hydrochloride salt .

Optimization Tips:

  • Control temperature (<0°C for cyclobutanation to minimize ring strain-induced side reactions).
  • Use chiral auxiliaries or catalysts to enhance enantiomeric purity .

Q. How can the purity and stereochemical integrity of this compound be validated?

Answer: Analytical Workflow:

  • HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .
  • NMR Spectroscopy: Compare 1^1H and 19^{19}F NMR data with reference standards. The trans-configuration is confirmed by coupling constants (J1R,2R810 HzJ_{1R,2R} \approx 8-10\ \text{Hz}) in the cyclobutane ring .
  • X-ray Crystallography: For absolute stereochemical confirmation, co-crystallize with a heavy atom (e.g., bromine derivative) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing CF3_3 group:

  • Stabilizes Transition States: Enhances electrophilicity at the cyclobutyl carbon, facilitating nucleophilic attack (e.g., SN2 reactions with amines) .
  • Reduces Basicity: The hydroxylamine moiety’s pKa is lowered (~5.2 vs. ~6.8 for non-fluorinated analogs), affecting protonation-dependent reactions .

Experimental Validation:

  • Kinetic studies using varying nucleophiles (e.g., NaN3_3, KCN) in DMF.
  • Compare rate constants (kobsk_{\text{obs}}) with non-fluorinated analogs to quantify CF3_3’s electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Common discrepancies arise from:

  • Enantiomeric Impurity: Use chiral resolution (e.g., simulated moving bed chromatography) to isolate pure trans-isomers .
  • Assay Variability: Standardize receptor binding assays (e.g., radioligand displacement with 3^3H-labeled ligands) across labs .

Case Study:

  • Conflicting IC50_{50} values for serotonin receptor binding were resolved by confirming >99% enantiomeric purity via HPLC and re-testing under uniform assay conditions (pH 7.4, 25°C) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Answer: Methodology:

  • Docking Simulations: Use AutoDock Vina with receptor structures (e.g., 5-HT2A_{2A} from PDB: 6WGT). The CF3_3 group’s hydrophobicity enhances binding to aromatic pockets .
  • MD Simulations: Assess stability of ligand-receptor complexes (GROMACS, 100 ns runs). Trans-isomers show lower RMSD (<2 Å) than cis-forms due to reduced steric clash .

Validation:

  • Correlate docking scores (ΔGbindingΔG_{\text{binding}}) with experimental IC50_{50} values. A strong inverse correlation (R2>0.85R^2 > 0.85) confirms predictive accuracy .

Q. What are the stability considerations for long-term storage of this compound?

Answer: Degradation Pathways:

  • Hydrolysis: The hydroxylamine group is prone to hydrolysis in aqueous media. Store at -20°C in anhydrous DMSO or under nitrogen .
  • Light Sensitivity: UV exposure causes N–O bond cleavage. Use amber vials and conduct stability tests under ICH Q1A guidelines .

Stability Data:

ConditionDegradation (%) at 6 Months
25°C, humid35% (via HPLC area%)
-20°C, dry<5%

Q. How does the cyclobutane ring’s strain affect its metabolic stability in vivo?

Answer: The strained cyclobutane:

  • Slows Metabolism: Resistance to cytochrome P450 oxidation due to reduced ring flexibility (half-life in rat plasma: 8.2 h vs. 3.5 h for cyclohexane analogs) .
  • Enhances Bioavailability: LogP = 1.8 (vs. 2.5 for non-cyclic analogs) balances solubility and membrane permeability .

Experimental Design:

  • Administer 14^{14}C-labeled compound to rodents; quantify metabolites via LC-MS. Major metabolite: hydroxylated cyclobutane (CYP3A4-mediated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.